Cas no 17193-31-6 (2-Amino-3-Phenylpropanamide)
2-Amino-3-Phenylpropanamide structure
Product Name:2-Amino-3-Phenylpropanamide
CAS-nummer:17193-31-6
MF:C9H12N2O
MW:164.204381942749
MDL:MFCD09948489
CID:136123
PubChem ID:194097
Update Time:2025-10-29
2-Amino-3-Phenylpropanamide Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenepropanamide, a-amino-
- H-DL-Phe-NH2
- (Benzylcarbonylmethylene)triphenylphosphorane
- (E)-Cinnamic acid
- (Phenylacetylmethylen)-triphenylphosphoran
- (R,S)-2-amino-3
- (RS)-phenylalaninamide
- 2-amino-3-phenyl propionamide
- 2-Oxo-3-phenylpropylidenetriphenylphosphorane
- 2-Propanone, 1-phenyl-3-(triphenylphosphoranylidene)-
- 3-(phenyl)acrylic acid
- DL-phenylalanine amide
- E-3-phenylpropenoic acid
- Phenylacetyl-methylen-triphenylphosphoran
- Phenylacrylic acid
- phenylalanine amide
- 2-Amino-3-phenyl-propanamide
- EN300-55850
- F10693
- SCHEMBL23300504
- AC-19229
- Propanamide, 2-amino-3-phenyl
- 60058-39-1
- MFCD00077152
- 2-Amino-3-phenyl-propionamide
- AM82190
- 2-Amino-3-phenylpropanamide #
- 17193-31-6
- SY034084
- DL-Phenylalanineamide
- MFCD00038146
- 2-Amino-3-phenylpropanamide
- SCHEMBL244303
- FT-0662017
- CHEMBL268713
- DTXSID70901095
- H-D-Phe-NH
- H-Phe-NH
- FT-0659604
- AS-46844
- SY009482
- Z317075516
- AKOS016051294
- AKOS000193789
- (S)-alpha-Aminobenzenepropanamide
- STK897840
- BBL013314
- DB-010034
- 2-Amino-3-Phenylpropanamide
-
- MDL: MFCD09948489
- Inchi: 1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)
- InChI-sleutel: OBSIQMZKFXFYLV-UHFFFAOYSA-N
- LACHT: O=C(C(CC1C=CC=CC=1)N)N
Berekende eigenschappen
- Exacte massa: 164.09506
- Monoisotopische massa: 164.094963011g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 153
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.1
- Topologisch pooloppervlak: 69.1Ų
Experimentele eigenschappen
- Dichtheid: 1.1±0.1 g/cm3
- Kookpunt: 356.9±35.0 °C at 760 mmHg
- Vlampunt: 169.7±25.9 °C
- PSA: 69.11
- Dampfdruk: 0.0±0.8 mmHg at 25°C
2-Amino-3-Phenylpropanamide Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Amino-3-Phenylpropanamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A577115-10mg |
2-Amino-3-Phenylpropanamide |
17193-31-6 | 10mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A577115-50mg |
2-Amino-3-Phenylpropanamide |
17193-31-6 | 50mg |
$ 65.00 | 2022-05-31 | ||
| TRC | A577115-100mg |
2-Amino-3-Phenylpropanamide |
17193-31-6 | 100mg |
$ 80.00 | 2022-05-31 | ||
| eNovation Chemicals LLC | D571189-25g |
2-Amino-3-phenylpropanamide |
17193-31-6 | 97% | 25g |
$800 | 2023-09-03 | |
| eNovation Chemicals LLC | D571189-100g |
2-Amino-3-phenylpropanamide |
17193-31-6 | 97% | 100g |
$1200 | 2023-09-03 | |
| Enamine | EN300-55850-0.05g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-55850-0.1g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-55850-0.25g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-55850-0.5g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-55850-1.0g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 1.0g |
$19.0 | 2025-03-21 |
2-Amino-3-Phenylpropanamide Gerelateerde literatuur
-
Roseri J. A. C. de Beer,Timo Nuijens,Lotte Wiermans,Peter J. L. M. Quaedflieg,Floris P. J. T. Rutjes Org. Biomol. Chem. 2012 10 6767
-
Eulàlia Pinyol,Silvia Frutos,Dolors Grillo-Bosch,Ernest Giralt,Bonaventura Clotet,Jose A. Esté,Anna Diez Org. Biomol. Chem. 2012 10 4348
-
Eulàlia Pinyol,Silvia Frutos,Dolors Grillo-Bosch,Ernest Giralt,Bonaventura Clotet,Jose A. Esté,Anna Diez Org. Biomol. Chem. 2012 10 4348
-
E. Cordeau,S. Cantel,D. Gagne,A. Lebrun,J. Martinez,G. Subra,C. Enjalbal Org. Biomol. Chem. 2016 14 8101
-
Chang Ma,Xufeng Wu,Qingle Zeng,Lihong Zhou,Yi Huang New J. Chem. 2017 41 2873
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